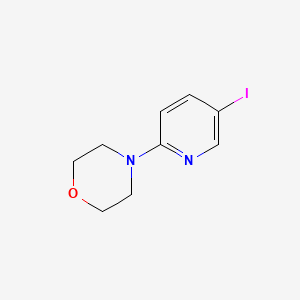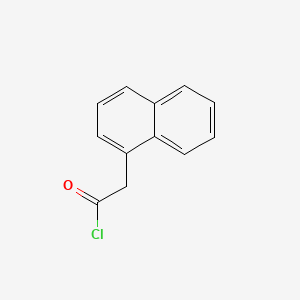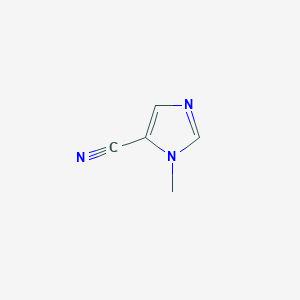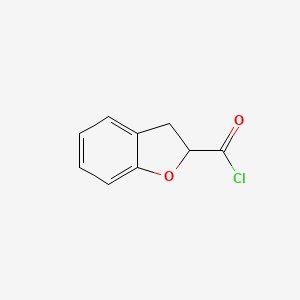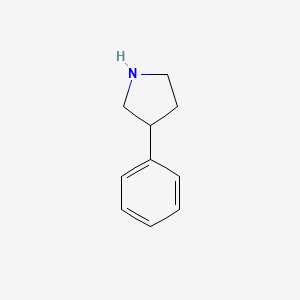
3-Phenylpyrrolidine
概述
描述
3-Phenyl-pyrrolidine is a heterocyclic organic compound characterized by a pyrrolidine ring substituted with a phenyl group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
作用机制
Target of Action
Pyrrolidine alkaloids, a group to which 3-phenylpyrrolidine belongs, have been shown to interact with a variety of biological targets . These include various enzymes, receptors, and ion channels, contributing to their diverse biological activities .
Mode of Action
It’s known that pyrrolidine alkaloids can interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some pyrrolidine alkaloids have been shown to inhibit enzymes, modulate receptor activity, or alter ion channel function .
Biochemical Pathways
Pyrrolidine alkaloids have been found to influence a variety of biochemical pathways . These include pathways involved in inflammation, oxidative stress, and cellular metabolism . The exact downstream effects of these interactions depend on the specific targets and pathways involved .
Pharmacokinetics
The physicochemical properties of pyrrolidine compounds, such as their sp3-hybridization and non-planarity, can influence their bioavailability . These properties allow pyrrolidine compounds to efficiently explore the pharmacophore space, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrrolidine compounds .
生化分析
Biochemical Properties
3-Phenylpyrrolidine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and interactions with proteins. It has been observed to interact with enzymes such as cyclophilin D, which is involved in the regulation of mitochondrial permeability transition pore (mPTP) opening . This interaction is crucial in preventing cell death during myocardial ischemia-reperfusion injury. Additionally, this compound can inhibit peptidylprolyl cis-trans isomerase activity, which is essential for protein folding and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to delay mPTP opening and reduce cell death in cardiomyocytes subjected to hypoxia-reoxygenation . This compound also affects the expression of genes involved in apoptosis and cell survival, thereby playing a protective role in cardiac cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition. It binds to cyclophilin D, inhibiting its activity and preventing the opening of the mPTP . This inhibition is crucial for reducing ischemia-reperfusion injury in cardiac cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to stress and injury.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained protective effects on cardiac cells, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits protective effects on cardiac cells by inhibiting mPTP opening and reducing cell death . At higher doses, this compound may induce toxic or adverse effects, such as mitochondrial dysfunction and oxidative stress . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolic process affects the levels of this compound and its metabolites in the body, influencing its pharmacokinetics and pharmacodynamics. Additionally, this compound can modulate metabolic flux and metabolite levels, impacting cellular energy balance and homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is distributed to various tissues, including the heart, liver, and kidneys . Its localization and accumulation in these tissues are influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. These factors determine the bioavailability and therapeutic efficacy of this compound in different organs.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound is primarily localized in the mitochondria, where it interacts with cyclophilin D and other mitochondrial proteins . This localization is essential for its role in modulating mPTP opening and protecting cells from ischemia-reperfusion injury. Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biochemical properties and effects .
准备方法
合成路线和反应条件: 3-苯基吡咯烷的合成通常涉及适当前体的环化。 一种常见的方法是在碱的存在下,使苯乙腈与 1,4-二溴丁烷反应,然后将生成的腈还原形成吡咯烷环 。 另一种方法包括使用合适的催化剂(如钯碳)对 3-苯基吡咯进行氢化 。
工业生产方法: 3-苯基吡咯烷的工业生产通常采用连续流反应器来优化产率和效率。 该过程涉及在受控温度和压力条件下,对 3-苯基吡咯进行催化氢化 。
化学反应分析
反应类型: 3-苯基吡咯烷会发生各种化学反应,包括:
常用试剂和条件:
氧化: 二氯甲烷中的间氯过氧苯甲酸。
还原: 四氢呋喃中的氢化铝锂。
取代: 使用硝酸和硫酸进行硝化;在催化剂存在下,使用溴或氯进行卤化。
主要产物:
氧化: 3-苯基吡咯烷的 N-氧化物。
还原: 化合物的还原形式,如 3-苯基吡咯烷醇。
取代: 3-苯基吡咯烷的硝基或卤代衍生物。
科学研究应用
3-苯基吡咯烷在科学研究中具有多种应用:
化学: 它用作合成复杂有机分子和药物的前体.
生物学: 该化合物用于研究酶抑制剂和受体配体.
医学: 3-苯基吡咯烷衍生物因其潜在的治疗效果而受到研究,包括抗炎和抗癌活性.
工业: 它被用于生产农用化学品和特种化学品.
5. 作用机理
3-苯基吡咯烷的作用机制涉及它与特定分子靶标(如酶和受体)的相互作用。 该化合物可以作为这些靶标的抑制剂或调节剂,从而影响各种生化途径 。 例如,它可能通过与酶的活性位点结合来抑制某些酶,从而阻断底物进入并降低酶活性 。
类似化合物:
吡咯烷: 一种具有相似结构但缺少苯基的母体化合物。
3-甲基吡咯烷: 一种在第三位用甲基取代苯基的衍生物。
N-苯基吡咯烷: 一种苯基连接在氮原子上而不是第三个碳原子的化合物。
独特性: 3-苯基吡咯烷因其在第三位存在苯基而具有独特性,这赋予了其独特的化学和生物学特性。 这种取代增强了它作为药效团的潜力,并增加了其在合成应用中的多功能性 。
相似化合物的比较
Pyrrolidine: A parent compound with a similar structure but lacking the phenyl group.
3-Methyl-pyrrolidine: A derivative with a methyl group instead of a phenyl group at the third position.
N-Phenyl-pyrrolidine: A compound with the phenyl group attached to the nitrogen atom instead of the third carbon.
Uniqueness: 3-Phenyl-pyrrolidine is unique due to the presence of the phenyl group at the third position, which imparts distinct chemical and biological properties. This substitution enhances its potential as a pharmacophore and increases its versatility in synthetic applications .
属性
IUPAC Name |
3-phenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)10-6-7-11-8-10/h1-5,10-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFFTYUBPGHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389848 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
936-44-7 | |
| Record name | 3-Phenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Phenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

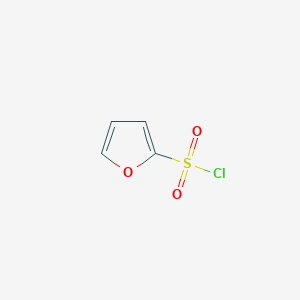
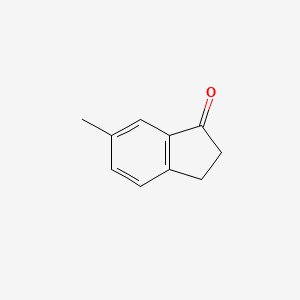
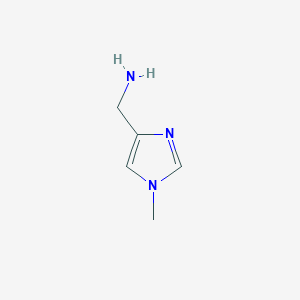
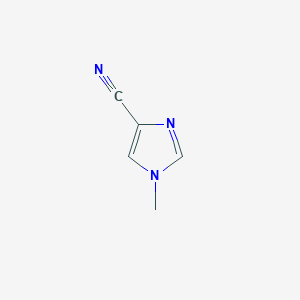
![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)
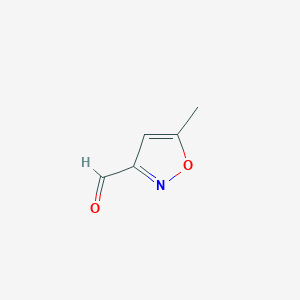
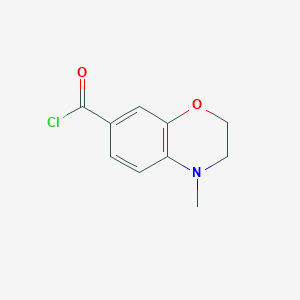
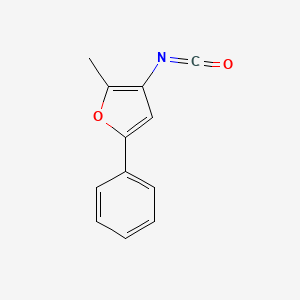
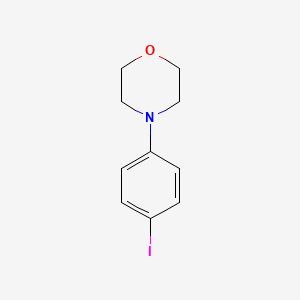
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)
